4-Amino-3-bromobenzamide
Overview
Description
4-Amino-3-bromobenzamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the fourth position and a bromine atom at the third position
Mechanism of Action
Mode of Action
It’s known that benzamide derivatives can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
For instance, they can participate in the metabolism of aromatic compounds
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (21505) and melting point (144-146°C), can provide some insights into its potential bioavailability .
Result of Action
The compound’s potential to undergo various reactions, such as free radical bromination and nucleophilic substitution, suggests that it could influence a variety of molecular and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromobenzamide typically involves the bromination of 4-aminobenzamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of more efficient catalysts and solvents to minimize waste and reduce production costs.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the amide group to an amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like water or dimethyl sulfoxide.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products:
- Substituted benzamides, nitrobenzamides, and various aryl or vinyl derivatives depending on the specific reaction and reagents used.
Scientific Research Applications
4-Amino-3-bromobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Aminobenzamide: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Bromobenzamide: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.
4-Amino-2-bromobenzamide: The bromine atom is at the second position, which can lead to different reactivity and biological properties.
Uniqueness: 4-Amino-3-bromobenzamide is unique due to the specific positioning of the amino and bromine groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
4-amino-3-bromobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZZLUBVYLEUIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143321-93-1 | |
Record name | 4-amino-3-bromobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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